Fmoc-D-赖-Oall HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Lys-Oall HCl is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of lysine, an amino acid that is essential for the synthesis of proteins. Fmoc-D-Lys-Oall HCl has a unique chemical structure that makes it useful for a variety of applications, including peptide synthesis and drug development. In

科学研究应用

用于生物医学应用的超分子水凝胶:Fmoc 官能化的氨基酸,如 Fmoc-Lys(Fmoc)-OH,用于制造超分子水凝胶。这些材料具有生物相容性和可生物降解性,使其适用于生物医学应用。它们表现出抗菌活性,可以通过加入胶体和离子银混合物来增强 (Croitoriu 等人,2021 年).

用于各种应用的低分子量凝胶剂 (LMWG):Fmoc 官能化的氨基酸,包括 Fmoc-D-赖-Oall HCl,已用于制造 LMWG。这些凝胶剂表现出 pH 控制凝胶化、高热稳定性和作为药物载体的潜力等特性。它们对于设计新的基于 Fmoc 的合成 LMW 有机凝胶剂以用于多种潜在应用非常重要 (Reddy 等人,2015 年).

用于生物医学产品的肽水凝胶:极简二肽,如 Fmoc-Lys(Fmoc)-Asp,据报道是具有非常低的临界凝胶化浓度的凝胶剂。这些水凝胶具有细胞相容性并支持细胞生长,使其适用于组织工程和药物递送等生物医学应用 (Chakraborty 等人,2020 年).

组织工程应用:Fmoc 官能化的肽已被用于制造适用于组织工程的基质。这些水凝胶在生物医学和制药应用中显示出前景,包括促进细胞粘附、扩散和复制 (Rosa 等人,2022 年).

癌症疫苗的肽合成:涉及 Fmoc 保护氨基酸的 Fmoc-Lys(Boc)-Wang 树脂用于合成癌症疫苗的肽。这证明了此类化合物在临床应用中肽合成中的用途 (Shakoori 和 Gangakhedkar,2014 年).

作用机制

Target of Action

Fmoc-D-Lys-Oall HCl is a derivative of the amino acid lysine . Amino acids and their derivatives play a crucial role in various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

For instance, D-Lysine, an isomer of L-Lysine, has been shown to reduce non-enzymatic glycation in vitro .

Biochemical Pathways

Given that it is a lysine derivative, it may influence pathways related to protein synthesis and metabolism, as lysine is a key component of proteins .

Result of Action

As a lysine derivative, it may influence cellular processes related to protein synthesis and metabolism, given the crucial role of lysine in these processes .

Action Environment

The action, efficacy, and stability of Fmoc-D-Lys-Oall HCl may be influenced by various environmental factors. For instance, its stability may be affected by storage conditions. It is recommended to be stored at 2-8°C under an inert atmosphere . Furthermore, its solubility, and thus its bioavailability and efficacy, may be influenced by the solvent used .

生化分析

Biochemical Properties

Fmoc-D-Lys-Oall HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is recognized for its ability to influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks . Additionally, it helps prevent exercise-induced muscle damage by interacting with anabolic hormones and other biomolecules .

Cellular Effects

Fmoc-D-Lys-Oall HCl affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely due to its interaction with anabolic hormones and other biomolecules that play a role in cellular metabolism and gene expression.

Molecular Mechanism

The mechanism of action of Fmoc-D-Lys-Oall HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group is rapidly removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This property makes Fmoc-D-Lys-Oall HCl an effective protecting group in peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Lys-Oall HCl change over time. The compound is stable at room temperature when stored under nitrogen, but its stability decreases at higher temperatures . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its protective properties over extended periods.

Dosage Effects in Animal Models

The effects of Fmoc-D-Lys-Oall HCl vary with different dosages in animal models. At low doses, the compound has been shown to enhance mental performance and prevent muscle damage . At high doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage control is necessary to maximize the benefits of Fmoc-D-Lys-Oall HCl while minimizing potential risks.

Metabolic Pathways

Fmoc-D-Lys-Oall HCl is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in peptide synthesis and cellular metabolism. The compound influences the secretion of anabolic hormones and the supply of fuel during exercise . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties.

Transport and Distribution

Within cells and tissues, Fmoc-D-Lys-Oall HCl is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring that it reaches the target sites where it can exert its protective effects . The transport and distribution mechanisms are crucial for the compound’s effectiveness in peptide synthesis and other biochemical applications.

Subcellular Localization

Fmoc-D-Lys-Oall HCl’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms ensure that the compound reaches the appropriate sites within the cell, where it can interact with biomolecules and exert its protective effects . The subcellular localization of Fmoc-D-Lys-Oall HCl is essential for its role in peptide synthesis and other biochemical processes.

属性

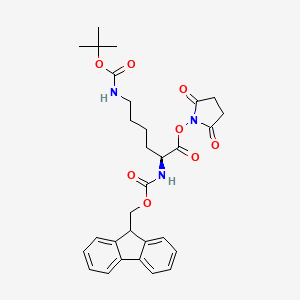

IUPAC Name |

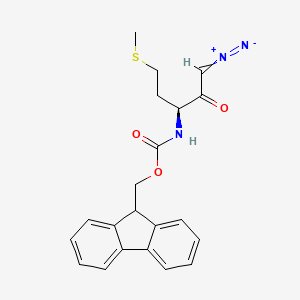

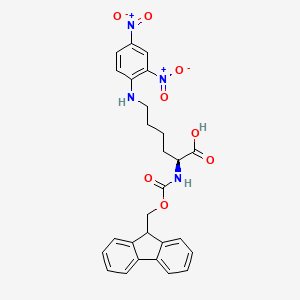

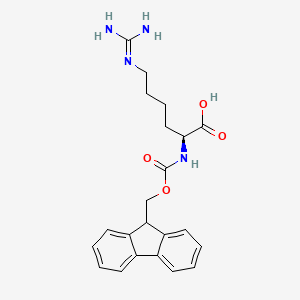

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。